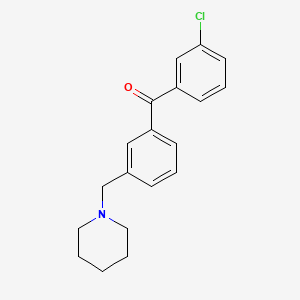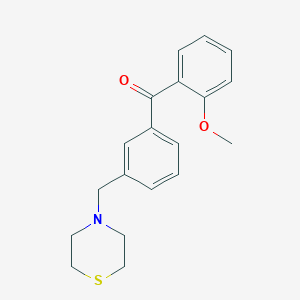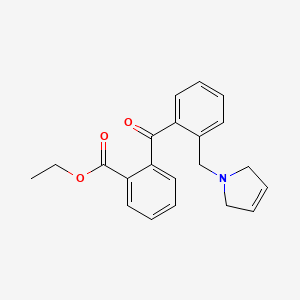
Erbium;1,1,1,5,5,5-hexafluoropentane-2,4-dione
Vue d'ensemble
Description
“Erbium;1,1,1,5,5,5-hexafluoropentane-2,4-dione” refers to a compound that includes Erbium (Er) and 1,1,1,5,5,5-hexafluoropentane-2,4-dione, also known as hexafluoroacetylacetone . Hexafluoroacetylacetone is a chelating ligand and is used as a liquid crystal intermediate .
Physical And Chemical Properties Analysis
Hexafluoroacetylacetone is a clear colorless to slightly yellow liquid . It has a density of 1.47 g/mL at 25 °C (lit.) . Its boiling point is 70-71 °C (lit.) . It is not miscible in water .Applications De Recherche Scientifique
Volatile Erbium(III) Compounds and Bridging Ligands
Research has highlighted the synthesis of volatile erbium(III) β-diketonate compounds, which exhibit unique structural properties. For instance, a compound symmetrically bridged by tetraglyme was developed, showcasing two erbium(III) β-diketonate moieties linked by a bridging tetraglyme molecule. This compound has potential applications in materials science due to its distinctive molecular structure and the physical properties it exhibits (Darr et al., 1996).
Probing Material Properties with Erbium
Erbium's unique electronic and optical properties make it an excellent probe for studying various material systems. It has been used to investigate defects, oxygen content, network structure, and photonic properties in different materials. Such applications underscore erbium's versatility as a tool in materials science and photonics research (Polman, 2001).
Advanced Photonic Applications
New ligands for erbium(III) ions have been designed to enhance near-infrared (NIR) luminescence, crucial for advanced photonic applications. These ligands, when used in doped polymethylmethacrylate (PMMA) matrices, produce highly luminescent and photo-stable films. Such materials are promising for applications in optical amplification and integrated photonics (Biju et al., 2013).
Luminescent Erbium(III) β-Diketonate Single-ion Magnets
Erbium complexes featuring β-diketonate ligands have been synthesized to study their luminescent and magnetic properties. These complexes exhibit near-infrared (NIR) luminescence and show potential as single-ion magnets, which are of interest for quantum computing and information storage technologies (Silva et al., 2014).
Nanoscale Metallopolymers for OLEDs
Erbium-based metallopolymers have been synthesized and studied for their potential in organic light-emitting diodes (OLEDs). These nanoscale systems demonstrate significant luminescent properties, paving the way for their application in next-generation display and lighting technologies (Savchenko et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
erbium;1,1,1,5,5,5-hexafluoropentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.Er/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIJCUGJFUYFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Er] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6ErF18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erbium;1,1,1,5,5,5-hexafluoropentane-2,4-dione | |
CAS RN |
70332-27-3 | |
| Record name | NSC174306 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1614413.png)








![3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1614430.png)

